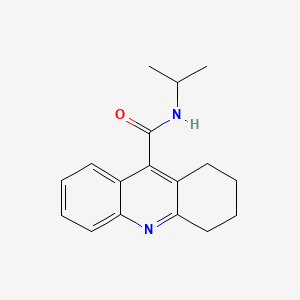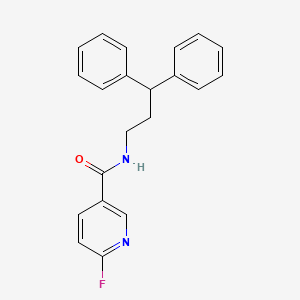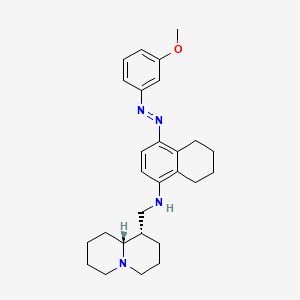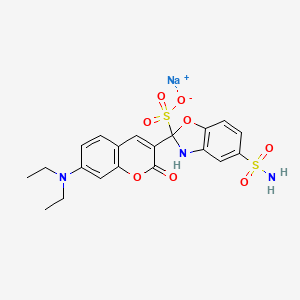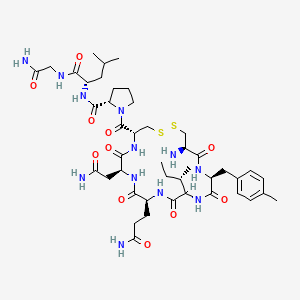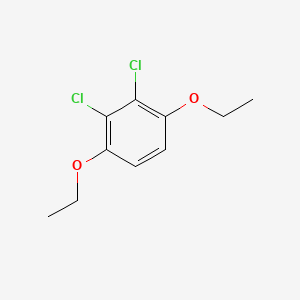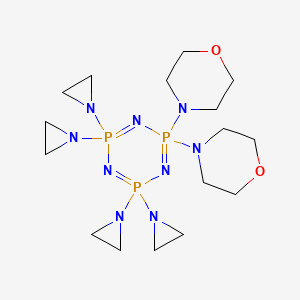
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple nitrogen and phosphorus atoms arranged in a cyclic configuration
Métodos De Preparación
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- typically involves the reaction of phosphorus trichloride with ammonia, followed by the introduction of aziridine and morpholine groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the aziridine or morpholine groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphorines.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- involves its interaction with molecular targets such as enzymes and receptors that contain phosphorus or nitrogen. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or industrial processes.
Comparación Con Compuestos Similares
Similar compounds to 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)- include:
Cyclophosphazene dichloride trimer: Known for its use in the synthesis of dendrimers and as a ligand for transition metals.
Hexachlorocyclotriphosphazene: Used in the study of P-Cl bond substitution reactions.
Ethoxy (pentafluoro)cyclotriphosphazene: Utilized as an intermediate in organic synthesis and pharmaceutical development.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties and versatility of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6,6-di-4-morpholinyl-2,2,4,4-tetrakis(1-aziridinyl)-.
Propiedades
Número CAS |
86384-14-7 |
|---|---|
Fórmula molecular |
C16H32N9O2P3 |
Peso molecular |
475.41 g/mol |
Nombre IUPAC |
4-[4,4,6,6-tetrakis(aziridin-1-yl)-2-morpholin-4-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C16H32N9O2P3/c1-2-20(1)28(21-3-4-21)17-29(22-5-6-22,23-7-8-23)19-30(18-28,24-9-13-26-14-10-24)25-11-15-27-16-12-25/h1-16H2 |
Clave InChI |
VWRKKJHJTNEGJV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P2(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


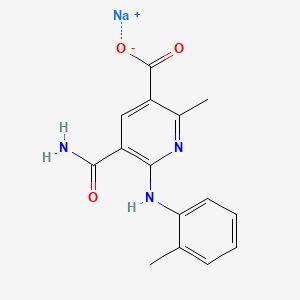

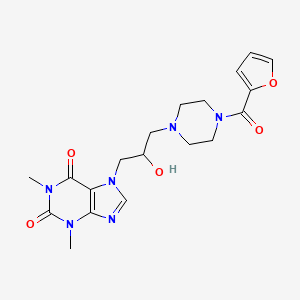
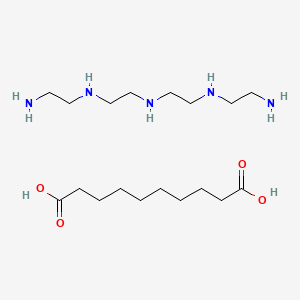
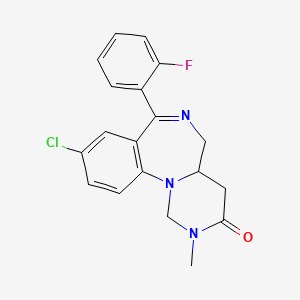
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
